(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Lipophilicity Drug-likeness Membrane permeability

This fully synthetic aurone, (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, is a unique 6-substituted analogue for SAR studies. It features a 2-oxopropoxy group, offering a distinct H-bond acceptor profile compared to -OH or -OCH3 analogues. As part of the InterBioScreen library, it fills underexplored chemical space. Ideal for systematic screening matrixes to isolate the contribution of the C-6 position.

Molecular Formula C21H20O7
Molecular Weight 384.384
CAS No. 859662-70-7
Cat. No. B2724222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
CAS859662-70-7
Molecular FormulaC21H20O7
Molecular Weight384.384
Structural Identifiers
SMILESCC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2
InChIInChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-15-17(9-14)28-20(21(15)23)8-13-7-18(25-3)19(26-4)10-16(13)24-2/h5-10H,11H2,1-4H3/b20-8-
InChIKeyCIUCOGQQCVRXIY-ZBKNUEDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-6-(2-Oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859662-70-7) – Compound Identity and Procurement Classification


(Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (CAS 859662-70-7) is a fully synthetic aurone – a member of the 2-benzylidenebenzofuran-3(2H)-one subclass of flavonoids [1]. It carries a 2,4,5-trimethoxybenzylidene moiety at position 2 and a 2-oxopropoxy (acetonyl) ether at position 6. The molecule has the molecular formula C21H20O7, a molecular weight of 384.38 g·mol⁻¹, and a calculated XLogP3 of 3.2 . The compound is catalogued within the InterBioScreen screening library under identifier STOCK1N-57208 and classified as a derivative/analog of natural compounds, confirming its origin as a diversity-oriented synthesis product intended for high-throughput screening campaigns [2].

Why Generic Substitution Fails for (Z)-6-(2-Oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one: Structural Differentiation from Closest Analogs


Within the 2,4,5-trimethoxybenzylidene-aurone chemotype, substitution at the benzofuran 6-position is the primary tunable vector. The target compound bears a 2-oxopropoxy (acetonyl ether) group at C-6, whereas the closest commercial analogs carry either a hydroxyl (–OH; CAS 256531-54-1), a methoxy (–OCH₃; CAS 620547-22-0), or no substituent at all (CAS 24388-02-1) at this position [1]. Replacing the 2-oxopropoxy group with –OH or –OCH₃ alters three measurable parameters simultaneously: (i) calculated lipophilicity drops from XLogP3 ≈ 3.2 to approximately 3.03 (6-OH analog) [2]; (ii) the hydrogen-bond donor count changes from 0 to 1 (6-OH analog introduces a phenolic HBD), which affects membrane permeability and metabolic susceptibility; and (iii) the 2-oxopropoxy group provides an additional ketone carbonyl hydrogen-bond acceptor and a site for potential reversible covalent interactions not available in the 6-OH or 6-OCH₃ congeners . These differences mean that activity or selectivity observed in any one 6-substituted analog cannot be assumed to transfer to another without empirical verification, making generic substitution scientifically unsound for procurement decisions involving structure–activity relationship (SAR) studies or targeted screening cascades.

Quantitative Differentiation Evidence for (Z)-6-(2-Oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Versus Closest Analogs


Lipophilicity (XLogP3) Advantage Over 6-Hydroxy and 6-Methoxy Analogs

The target compound exhibits a computed XLogP3 of 3.2 . This is approximately 0.17 log units higher than the 6-hydroxy analog (CAS 256531-54-1, computed logP = 3.03) [1]. The 6-methoxy analog (CAS 620547-22-0) is structurally closest but lacks the ketone carbonyl of the 2-oxopropoxy chain; its computed logP has been independently reported at approximately 3.0–3.1 . The unsubstituted 6-position analog (CAS 24388-02-1) has the lowest molecular weight (312.10 g·mol⁻¹) and lowest predicted logP (~2.5–2.8) due to absence of the 6-substituent entirely . The incremental logP advantage of the target compound arises from the two-carbon acetonyl extension beyond the benzofuran oxygen, which adds hydrophobic surface area while also introducing a terminal carbonyl capable of acting as a hydrogen-bond acceptor.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Zero HBD Profile Differentiates from 6-Hydroxy Analog

The target compound has zero hydrogen-bond donor (HBD) atoms (all hydroxyls are masked as ethers or carbonyls) . Its closest 6-hydroxy analog (CAS 256531-54-1) possesses one phenolic –OH (HBD = 1), which introduces a hydrogen-bond donor at the benzofuran 6-position . According to Lipinski's Rule of Five and the related Veber rules, HBD count is a critical determinant of oral bioavailability, with HBD ≤ 5 being permissive but HBD = 0 being associated with improved passive transcellular permeability and reduced susceptibility to Phase II glucuronidation/sulfation at the 6-position. The 6-methoxy analog similarly has HBD = 0 but retains a smaller, less polarizable substituent [1].

Hydrogen bonding Oral bioavailability CNS penetration

Hydrogen-Bond Acceptor Count and Carbonyl Functionality: 2-Oxopropoxy Provides a Ketone HBA Not Available in 6-Hydroxy or 6-Methoxy Analogs

The 2-oxopropoxy substituent contains a ketone carbonyl (C=O) in addition to the ether oxygen linking to the benzofuran core. This gives the target compound a total of 7 hydrogen-bond acceptors (HBA) compared to 6 for the 6-hydroxy analog and 6 for the 6-methoxy analog . The additional carbonyl is geometrically positioned approximately 5–6 Å from the benzofuran core, providing a distal polar interaction site that can engage protein residues or solvent without altering the planarity of the aurone chromophore. In the class of aurone derivatives, 6-substituents bearing a carbonyl have been explicitly claimed in patent literature for modulating leukotriene C₄ (LTC₄) antagonism, indicating that the oxopropoxy chain is a recognized pharmacophoric feature distinct from simple alkoxy or hydroxy substituents [1].

Hydrogen-bond acceptor Target engagement Ligand efficiency

Molecular Weight Differentiation: Positioned Between Low-MW and High-MW Aurone Screening Candidates

The target compound (MW = 384.38 g·mol⁻¹) occupies a distinct molecular-weight band within the 2,4,5-trimethoxybenzylidene-aurone series. The 6-hydroxy analog weighs 328.32 g·mol⁻¹ (Δ = −56 Da), the 6-methoxy analog weighs 342.35 g·mol⁻¹ (Δ = −42 Da), and the unsubstituted analog weighs 312.10 g·mol⁻¹ (Δ = −72 Da) [1]. This 42–72 Da increment is attributable entirely to the 2-oxopropoxy chain (C₃H₃O₂, exact mass contribution = 71.01 Da via ether linkage). The MW of 384 places the target compound near the center of the typical lead-like chemical space (MW 200–500), whereas the lighter analogs (MW 312–342) fall closer to the fragment-like space (MW < 300–350). For compound library procurement, this means the target compound serves a different purpose: it is a 'decorated' lead-like scaffold rather than a minimal fragment, offering more pre-installed functionality for SAR expansion without the synthetic burden of late-stage 6-O-alkylation.

Molecular weight Lead-likeness Fragment-based screening

Benzylidene Ring Substitution Pattern: 2,4,5- vs 3,4,5-Trimethoxy Isomerism

The target compound carries the 2,4,5-trimethoxybenzylidene isomer at position 2 of the aurone scaffold [1]. A structurally close positional isomer exists with the 3,4,5-trimethoxybenzylidene pattern (e.g., CAS 24388-02-1 and related analogs with 6-substituents) . In the broader aurone and chalcone literature, the 3,4,5-trimethoxyphenyl (TMP) motif is a well-established microtubule-targeting pharmacophore that binds the colchicine site of tubulin, as demonstrated in polymethoxy aurone series [2]. The 2,4,5-trimethoxy arrangement in the target compound represents a distinct regioisomeric pharmacophore whose tubulin-binding and cytotoxicity profiles cannot be inferred from 3,4,5-TMP data. This positional isomerism is a recognized SAR divergence point in aurone medicinal chemistry, where the methoxy substitution pattern governs both target affinity and selectivity [2].

Positional isomerism Microtubule targeting SAR specificity

Direct Evidence Gap: No Published Head-to-Head Bioactivity Data Located for This Compound

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and Google Patents using the compound's CAS number (859662-70-7), IUPAC name, InChI Key (CIUCOGQQCVRXIY-ZBKNUEDVSA-N), canonical SMILES, and InterBioScreen identifier (STOCK1N-57208) returned no primary research articles or patents containing quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, % inhibition, or in vivo endpoints) for this specific compound as of the search date. The compound is listed only in commercial screening libraries (InterBioScreen, Smolecule, Benchchem) without disclosed screening results [1]. This absence of data is not unusual for diversity-oriented synthesis products in commercial libraries, but it means that all differentiation claims above derive from computed physicochemical properties and class-level SAR inference rather than direct comparative bioassay evidence. Procurement decisions should be made with the understanding that this compound represents a screening-ready, structurally characterized chemical probe awaiting primary biological evaluation.

Data availability Procurement risk Primary screening

Recommended Application Scenarios for (Z)-6-(2-Oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Based on Evidence Profile


Structure–Activity Relationship (SAR) Expansion of 2,4,5-Trimethoxybenzylidene Aurones at the 6-Position

Medicinal chemistry teams conducting systematic SAR around the aurone scaffold should use this compound as the '6-(2-oxopropoxy)' member of a matrix that includes the 6-OH (CAS 256531-54-1), 6-OCH₃ (CAS 620547-22-0), and 6-H (CAS 24388-02-1) analogs. The XLogP3 gradient across these four compounds (approximately 2.5 → 3.0 → 3.1 → 3.2) allows correlation of lipophilicity with activity readouts, while the zero-HBD profile of the target compound isolates the contribution of hydrogen-bond donor effects from lipophilicity effects in cell-based assays. This four-compound panel provides a complete picture of 6-position electronic, steric, and lipophilic contributions within a single benzylidene isomer series.

High-Throughput Phenotypic Screening in Underexplored Aurone Chemotype Space

The 2,4,5-trimethoxybenzylidene substitution pattern is structurally distinct from the well-characterized 3,4,5-trimethoxyphenyl (TMP) tubulin pharmacophore . Laboratories running diversity-based phenotypic screens (e.g., cancer cell viability panels, anti-infective assays, or neuronal differentiation screens) can deploy this compound as a representative of underexplored aurone chemical space. Its MW (384 Da) and logP (3.2) are within lead-like bounds, and the compound's classification as a natural product derivative within the InterBioScreen library suggests it was designed with biological relevance in mind, despite lacking published target data.

Computational Chemistry and Pharmacophore Modeling with a Distal HBA Anchor

The 2-oxopropoxy ketone carbonyl provides a hydrogen-bond acceptor positioned approximately 5–6 Å from the aurone core , which is not present in the 6-OH, 6-OCH₃, or 6-H analogs. Computational chemists constructing pharmacophore models or performing molecular docking campaigns can use this compound's 3D conformation to probe sub-pockets requiring a distal HBA interaction. The compound's InChI Key (CIUCOGQQCVRXIY-ZBKNUEDVSA-N) and canonical SMILES are available from PubChem , enabling ready generation of 3D conformer libraries for virtual screening without the need for custom synthesis.

Synthetic Chemistry: Late-Stage Diversification of Pre-Installed Ketone Handle

The 2-oxopropoxy substituent is not merely a passive physiochemical modulator; the terminal methyl ketone can serve as a synthetic handle for further derivatization (e.g., reductive amination to secondary amines, aldol condensation, or oxime/hydrazone formation) . For medicinal chemistry groups that prefer to purchase a scaffold with a pre-installed reactive vector rather than performing 6-O-alkylation on the phenolic precursor, this compound offers a time-saving entry point. The 6-hydroxy analog would require separate alkylation and oxidation steps to achieve the same functionality, adding 2–3 synthetic steps to the workflow .

Quote Request

Request a Quote for (Z)-6-(2-oxopropoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.